

High-performance liquid chromatography (HPLC) method for quantifying Antibacterial agent 106.

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Compound of Interest		
Compound Name:	Antibacterial agent 106	
Cat. No.:	B12418497	Get Quote

Application Note: A Robust HPLC Method for the Quantification of Antibacterial Agent 106

Introduction

The emergence of novel antibacterial agents is critical in the fight against antimicrobial resistance.[1] Accurate and reliable quantification of these agents is essential for pharmacokinetic studies, formulation development, and quality control.[1][2] High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of pharmaceuticals due to its high precision, sensitivity, and reproducibility.[1][2][3] This application note describes a validated reverse-phase HPLC (RP-HPLC) method for the quantitative determination of **Antibacterial Agent 106**, a new broad-spectrum antibiotic, in bulk drug substance and pharmaceutical formulations.

Summary of the Method

This method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a mixture of acetonitrile and a phosphate buffer.[1][4] Detection is performed using a UV-Vis detector. The sample preparation involves a straightforward dilution followed by filtration. The method has been validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, and robustness.[5][6]



Experimental Protocols Materials and Reagents

- Antibacterial Agent 106 Reference Standard: (Purity > 99.5%)
- · Acetonitrile: HPLC grade
- Monobasic Potassium Phosphate (KH₂PO₄): Analytical grade
- Orthophosphoric Acid (H₃PO₄): Analytical grade
- · Water: HPLC grade or Milli-Q water
- 0.45 μm Syringe Filters: Nylon or PTFE

Instrumentation and Chromatographic Conditions

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and a diode-array detector (DAD).[7]
- Chromatographic Column: A Waters Symmetry C18 column (4.6 x 150 mm, 5 μm particle size) or equivalent.
- Data Acquisition and Processing: Agilent OpenLab CDS ChemStation Edition or equivalent.

Table 1: Chromatographic Conditions



Parameter	Condition
Mobile Phase	Acetonitrile: 25 mM KH ₂ PO ₄ buffer (pH 3.0) (60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	280 nm
Injection Volume	10 μL
Run Time	10 minutes

Preparation of Solutions

- Phosphate Buffer (25 mM, pH 3.0): Dissolve 3.4 g of KH₂PO₄ in 1 L of HPLC grade water.
 Adjust the pH to 3.0 with orthophosphoric acid.
- Mobile Phase: Mix acetonitrile and the 25 mM KH₂PO₄ buffer (pH 3.0) in a 60:40 volume ratio. Filter through a 0.45 μm filter and degas for 15 minutes in an ultrasonic bath.
- Standard Stock Solution (1000 μ g/mL): Accurately weigh 25 mg of **Antibacterial Agent 106** reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 μ g/mL to 100 μ g/mL.

Sample Preparation

• Bulk Drug Substance: Accurately weigh approximately 25 mg of the **Antibacterial Agent 106** bulk drug substance, transfer to a 25 mL volumetric flask, dissolve in and dilute to volume with the mobile phase. Further dilute to a final concentration of approximately 50 μg/mL with the mobile phase.



- Pharmaceutical Formulation (e.g., Tablets): Weigh and finely powder 20 tablets. Transfer a quantity of the powder equivalent to 25 mg of **Antibacterial Agent 106** to a 25 mL volumetric flask. Add approximately 15 mL of the mobile phase and sonicate for 10 minutes. Dilute to volume with the mobile phase and mix well. Centrifuge a portion of this solution at 4000 rpm for 10 minutes. Dilute the supernatant to a final concentration of approximately 50 μg/mL with the mobile phase.
- Final Sample Preparation: Filter the final diluted sample solution through a 0.45 μ m syringe filter into an HPLC vial before injection.

Method Validation

The developed method was validated according to ICH guidelines to ensure its suitability for the intended purpose.[5][6]

System Suitability

System suitability tests were performed to ensure the chromatographic system was adequate for the analysis.[5] A standard solution of 50 μ g/mL was injected six times. The acceptance criteria are summarized in Table 2.

Table 2: System Suitability Results

Parameter	Acceptance Criteria	Result
Tailing Factor (T)	T ≤ 2.0	1.2
Theoretical Plates (N)	N > 2000	7500
% RSD of Peak Area	≤ 2.0%	0.8%
% RSD of Retention Time	≤ 1.0%	0.3%

Linearity

The linearity of the method was evaluated by analyzing seven concentrations of **Antibacterial Agent 106** ranging from 1 μ g/mL to 100 μ g/mL.[8] The calibration curve was constructed by plotting the peak area against the concentration.



Table 3: Linearity Data

Parameter	Result
Linearity Range	1 - 100 μg/mL
Correlation Coefficient (r²)	≥ 0.999
Regression Equation	y = 45872x + 12345

Accuracy

The accuracy of the method was determined by recovery studies.[4] A known amount of **Antibacterial Agent 106** was spiked into a placebo formulation at three concentration levels (80%, 100%, and 120% of the target concentration). Each concentration was analyzed in triplicate.

Table 4: Accuracy (Recovery) Data

Spiked Level	Amount Added (μg/mL)	Amount Recovered (μg/mL)	% Recovery	% RSD
80%	40	39.8	99.5%	0.9%
100%	50	50.3	100.6%	0.7%
120%	60	59.5	99.2%	1.1%

Precision

The precision of the method was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[3]

- Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
- Intermediate Precision: The analysis was repeated on three different days by two different analysts.



Table 5: Precision Data

Precision Level	% RSD of Peak Area
Repeatability (Intra-day)	0.8%
Intermediate (Inter-day)	1.2%

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

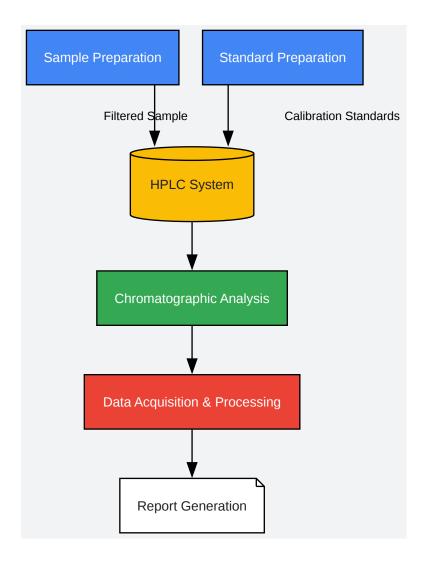
The LOD and LOQ were determined based on the signal-to-noise ratio.[8] The LOD was established as the concentration with a signal-to-noise ratio of 3:1, and the LOQ was established as the concentration with a signal-to-noise ratio of 10:1.

Table 6: LOD and LOQ

Parameter	Result
LOD	0.2 μg/mL
LOQ	0.7 μg/mL

Visualizations

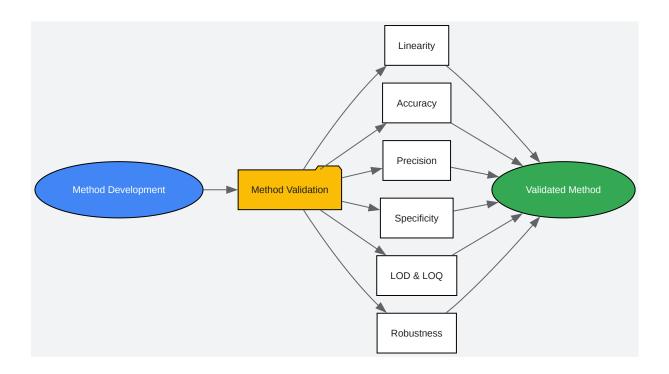




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Caption: Experimental workflow for the HPLC quantification of Antibacterial Agent 106.





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Caption: Logical flow of the HPLC method validation process.

Conclusion

The developed RP-HPLC method is simple, rapid, accurate, and precise for the quantification of **Antibacterial Agent 106** in bulk drug substance and pharmaceutical formulations. The method was successfully validated according to ICH guidelines and can be effectively used for routine quality control analysis.

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